n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrrole and benzyl groups. One common method involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
n-Benzyl-4-(1h-pyrrol-2-yl)thiazol-2-amine: Unique due to its specific substitution pattern and the presence of both pyrrole and thiazole rings.
2-Aminothiazole: Lacks the benzyl and pyrrole groups, making it less complex.
Benzothiazole derivatives: Similar in structure but may have different substituents leading to varied biological activities.
Uniqueness
This compound stands out due to its combined structural features, which contribute to its unique chemical reactivity and potential bioactivity. The presence of both pyrrole and thiazole rings, along with the benzyl group, provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
Molecular Formula |
C14H13N3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-benzyl-4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H13N3S/c1-2-5-11(6-3-1)9-16-14-17-13(10-18-14)12-7-4-8-15-12/h1-8,10,15H,9H2,(H,16,17) |
InChI Key |
ZFLCLFKWDZDTML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.